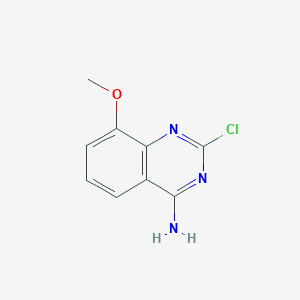

2-Chloro-8-methoxyquinazolin-4-amine

Description

Significance of the Quinazoline (B50416) Nucleus in Medicinal Chemistry

The quinazoline nucleus is recognized as a "privileged scaffold" in drug discovery. nih.govnih.gov This designation is due to its ability to bind to multiple biological targets with high affinity, facilitating the development of potent and selective therapeutic agents. nih.govresearchgate.net

The history of quinazoline chemistry dates back to 1869, when Griess synthesized the first derivative. scispace.com However, the parent quinazoline was not prepared until years later by Bischler and Lang through the decarboxylation of its 2-carboxy derivative. scispace.com A more effective synthesis was later developed by Gabriel in 1903. scispace.commdpi.com The first naturally occurring quinazoline alkaloid to be identified was vasicine (B45323) (peganine), a bronchodilator. mdpi.comresearchgate.net Over time, more than 200 quinazoline-containing natural alkaloids have been isolated from various plants, animals, and microorganisms. mdpi.comnih.gov The versatility and stability of the quinazolinone ring, a derivative of quinazoline, have encouraged medicinal chemists to extensively explore this scaffold for new potential medical agents. researchgate.net

The concept of the quinazoline core as a privileged structure arose from the observation that this scaffold appears in numerous compounds with a wide array of pharmacological activities. nih.govnih.govnih.gov This has led to extensive research and development of synthetic quinazoline derivatives for various therapeutic purposes. nih.govbenthamdirect.com

Quinazoline derivatives have demonstrated a remarkable diversity of pharmacological activities. mdpi.comnih.govnih.gov This broad spectrum of biological action is a key reason for their prominence in medicinal chemistry. nih.govwisdomlib.org

Reported Pharmacological Activities of Quinazoline Derivatives:

Anticancer: This is one of the most extensively studied activities, with many derivatives acting as kinase inhibitors. mdpi.comnih.govmdpi.comnih.gov Marketed anticancer drugs with a quinazoline structure include gefitinib (B1684475), erlotinib (B232), and afatinib. nih.govnih.govnih.gov

Antimicrobial: Quinazoline compounds have shown significant antibacterial and antifungal properties. mdpi.comnih.govwisdomlib.org

Anti-inflammatory: Several derivatives exhibit potent anti-inflammatory effects. mdpi.comnih.govnih.gov

Antiviral: The quinazoline scaffold has been incorporated into agents with antiviral activity, including against HIV. mdpi.comnih.govnih.gov

Antihypertensive: Drugs like prazosin (B1663645) and doxazosin, which feature the quinazoline core, are used to treat hypertension. nih.govnih.gov

Other Activities: The list of biological effects also includes anticonvulsant, analgesic, antimalarial, antidiabetic, antioxidant, and antitubercular activities. mdpi.comnih.govwisdomlib.orgmdpi.comnih.gov

The therapeutic potential of this scaffold is continually being explored, with new derivatives being synthesized and evaluated for a range of diseases. nih.govnih.govebi.ac.uk

Structural Features and Chemical Classification of 2-Chloro-8-methoxyquinazolin-4-amine

This compound is a synthetic derivative of quinazoline. guidechem.com Its chemical formula is C₉H₈ClN₃O, and it has a molecular weight of 209.63 g/mol . guidechem.comhoffmanchemicals.com The core structure is a quinazoline ring, which is substituted at three key positions that dictate its chemical properties and potential biological activity.

| Property | Value | Source |

| Chemical Formula | C₉H₈ClN₃O | guidechem.com |

| Molecular Weight | 209.63 g/mol | guidechem.com |

| CAS Number | 61948-65-0 | guidechem.com |

| Appearance | White solid | guidechem.com |

| Melting Point | 228-230 °C | guidechem.comhoffmanchemicals.com |

The substituents on the quinazoline ring play a critical role in modulating the molecule's biological activity.

Chloro Group at Position 2: The presence of a chlorine atom at the C2 position is a common feature in many synthetic quinazoline derivatives. This position is often a key site for further chemical modification to generate diverse libraries of compounds. nih.gov In the broader context of quinazolinone derivatives, the presence of a halogen, such as chlorine, at various positions, including C6 and C8, has been shown to improve antimicrobial activities. nih.gov The chloro group at position 2 in 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives was part of a series screened for antitumor activities. nih.gov

Methoxy (B1213986) Group at Position 8: The methoxy group (-OCH₃) is an electron-donating group. Its placement on the benzene (B151609) portion of the quinazoline ring can influence the electronic properties and binding interactions of the molecule. Structure-activity relationship studies on various quinazolinone derivatives have shown that substituents like methoxy groups can contribute to good antimicrobial activity. nih.gov Specifically, the presence of a methoxy group on the phenyl ring in some series has been associated with potent anticancer activity. nih.gov While many studies focus on substitutions at positions 6 and 7, the substitution at position 8 is also recognized as significant for activity. nih.govmdpi.com

The amine group (-NH₂) at the C4 position is a crucial pharmacophore for many biologically active quinazolines.

The 4-aminoquinazoline core is a key structural feature in a number of potent kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). mdpi.com Structure-activity relationship studies have consistently highlighted that substitution with an amine or a substituted amine at the 4th position of the quinazolinone ring can enhance antimicrobial activities. nih.gov The nucleophilic substitution reaction of quinazoline with sodamide readily yields 4-aminoquinazoline, indicating the reactivity of this position. scispace.com This C4-amino group is often essential for the molecule's ability to form critical hydrogen bonds within the active site of its biological target, anchoring the inhibitor and contributing to its potency. researchgate.netmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-14-6-4-2-3-5-7(6)12-9(10)13-8(5)11/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKDSMATEOCBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20488306 | |

| Record name | 2-Chloro-8-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-65-0 | |

| Record name | 2-Chloro-8-methoxyquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20488306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 8 Methoxyquinazolin 4 Amine and Analogous Derivatives

General Synthetic Strategies for Quinazoline (B50416) Cores

The formation of the foundational quinazoline structure can be achieved through various cyclization strategies, which primarily depend on the chosen starting materials. researchgate.netnih.gov Subsequent modifications, such as chlorination and amination, are then employed to build the target derivative.

The most prevalent methods for constructing the quinazoline skeleton involve the cyclization of readily available ortho-substituted benzene (B151609) derivatives, particularly anthranilic acid and its related compounds (amides, esters, nitriles). bu.edu.egijarsct.co.in

One of the classic and widely used methods is the Niementowski Quinazolinone Synthesis , where anthranilic acid is heated with formamide (B127407) to yield 4(3H)-quinazolinone. bu.edu.eggeneris-publishing.com This reaction can be optimized by adjusting the ratio of reactants and the temperature, with yields reaching up to 96%. generis-publishing.com Microwave irradiation has also been employed to accelerate this condensation reaction, often under solvent-free conditions using clay catalysts. ijarsct.co.in

Alternatively, quinazoline-2,4(1H,3H)-diones are key intermediates, which can be synthesized from anthranilic acid derivatives. A common approach involves reacting an anthranilic acid with potassium cyanate (B1221674) or urea (B33335). generis-publishing.comjst.go.jpnih.gov This initially forms a urea derivative, which then undergoes base-mediated intramolecular cyclization to afford the quinazoline-2,4(1H,3H)-dione. jst.go.jpnih.gov Eco-friendly procedures have been developed that perform this entire sequence in water at room temperature, providing near-quantitative yields of highly pure products simply by filtration. jst.go.jpnih.gov

Other important precursors include 2-aminobenzonitriles, 2-aminobenzamides, and 2-aminobenzaldehydes. ijarsct.co.innih.gov For instance, 2-aminobenzamide (B116534) can react with arylaldehydes in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to form 2-substituted quinazolinone intermediates. nih.gov Metal-catalyzed approaches, utilizing catalysts based on manganese, copper, or cobalt, have also been developed to synthesize quinazolines from precursors like 2-aminobenzyl alcohols and nitriles or amides. nih.gov

Table 1: Overview of Common Cyclization Strategies for Quinazoline Cores

| Precursor(s) | Reagent(s) | Product Type | Reference(s) |

| Anthranilic Acid | Formamide | 4(3H)-Quinazolinone | bu.edu.eg, generis-publishing.com |

| Anthranilic Acid Derivatives | Potassium Cyanate (KOCN), then NaOH/HCl | Quinazoline-2,4(1H,3H)-dione | jst.go.jp, nih.gov |

| Anthranilic Acid | Urea | Quinazoline-2,4(1H,3H)-dione | generis-publishing.com, ijarsct.co.in |

| 2-Aminobenzamide | Arylaldehydes, Na₂S₂O₅ | 2-Aryl-4(3H)-quinazolinone | nih.gov |

| 2-Aminobenzyl Alcohol | Amides, Mn(I) catalyst | 2-Substituted Quinazoline | nih.gov |

To introduce reactive leaving groups for subsequent nucleophilic substitution, hydroxyl groups on the quinazoline ring (resulting from the keto-enol tautomerism of quinazolinones) are converted to chloro groups. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and solvent. nih.govresearchgate.netcommonorganicchemistry.com

The reaction of a quinazolinone, such as a quinazoline-2,4(1H,3H)-dione, with POCl₃ typically requires heating under reflux conditions to produce the corresponding 2,4-dichloroquinazoline (B46505). chemicalbook.com The reaction can be run neat or in the presence of a high-boiling solvent. researchgate.netchemicalbook.com The addition of a tertiary amine base, such as N,N-dimethylaniline or diisopropylethylamine (DIPEA), can facilitate the reaction. researchgate.net

Mechanistic studies have shown that the chlorination with POCl₃ occurs in two stages. nih.govresearchgate.net An initial phosphorylation of the quinazolinone oxygen occurs at lower temperatures, followed by a chloride-mediated displacement of the phosphate (B84403) group at higher temperatures (70–90 °C) to form the chloroquinazoline product. nih.govresearchgate.net Careful control of temperature and reaction conditions is crucial to ensure clean and efficient conversion. nih.gov After the reaction, the excess POCl₃ is typically removed under reduced pressure, and the residue is carefully quenched in ice water to precipitate the chlorinated product. researchgate.net

The chlorine atoms on a 2,4-dichloroquinazoline are susceptible to nucleophilic aromatic substitution (SₙAr), which allows for the introduction of various functional groups, including amines. nih.govscispace.com A key feature of this reaction is its regioselectivity. The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position. stackexchange.comstackexchange.com

This difference in reactivity is attributed to the electronic properties of the quinazoline ring. The C4 position is more activated for nucleophilic attack. stackexchange.com Consequently, by carefully controlling the reaction conditions (e.g., using mild temperatures), it is possible to selectively replace the C4-chloro group while leaving the C2-chloro group intact. stackexchange.comstackexchange.com For example, treating 2,4-dichloroquinazoline with an amine in a suitable solvent like isopropanol (B130326) or ethanol (B145695) at reflux or even lower temperatures preferentially yields the 4-amino-2-chloroquinazoline derivative. nih.govstackexchange.comresearchgate.net Forcing conditions, such as higher temperatures, are required to substitute the second chlorine at the C2 position. stackexchange.comstackexchange.com This stepwise reactivity is fundamental to the synthesis of asymmetrically substituted quinazolines like the target compound.

Specific Approaches to 2-Chloro-8-methoxyquinazolin-4-amine Synthesis

The synthesis of the title compound is a multi-step process that combines the general strategies described above, starting from a specifically substituted precursor to ensure the correct placement of the methoxy (B1213986) group.

Cyclization: An appropriately substituted anthranilic acid derivative, 2-amino-3-methoxybenzoic acid or its corresponding amide, is cyclized to form 8-methoxyquinazoline-2,4(1H,3H)-dione. acs.org This establishes the core ring system with the methoxy group at the desired C8 position.

Chlorination: The resulting 8-methoxyquinazoline-2,4(1H,3H)-dione is then treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like N,N-dimethylaniline, and heated to produce the key intermediate, 2,4-dichloro-8-methoxyquinazoline.

Selective Amination: The final step is a regioselective nucleophilic substitution. 2,4-Dichloro-8-methoxyquinazoline is reacted with a source of ammonia (B1221849) (e.g., ammonia in a suitable solvent) under controlled conditions. The greater reactivity of the C4 position ensures that the amino group selectively displaces the C4-chloro substituent, yielding the final product, this compound, while the C2-chloro group remains. stackexchange.comresearchgate.net

This stepwise approach is analogous to the synthesis of other substituted 2-chloro-4-aminoquinazolines, where the key is the differential reactivity of the two chlorine atoms. researchgate.net

In the synthesis of this compound, the 8-methoxy group is not typically added to a pre-formed quinazoline ring. Instead, the substituent is incorporated from the beginning of the synthetic sequence by using a starting material that already contains the methoxy group at the correct position on the benzene ring. acs.org

The precursor of choice is 2-amino-3-methoxybenzoic acid or a derivative thereof, such as 2-amino-3-methoxybenzamide (B19153). acs.org This ensures that during the initial cyclization step to form the quinazoline-2,4(1H,3H)-dione, the methoxy group is locked into what will become the 8-position of the final quinazoline heterocycle. For example, the reaction of 2-amino-3-methoxybenzamide with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like DMAP can yield 8-methoxyquinazoline-2,4(1H,3H)-dione with high efficiency (94% yield). acs.org This dione (B5365651) is then carried forward through the chlorination and amination steps to produce the target molecule. This "precursor" approach is generally more efficient and avoids potential issues with regioselectivity and harsh conditions that might arise from attempting to introduce a methoxy group onto the quinazoline core at a later stage.

Table 2: Illustrative Synthetic Pathway for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Key Transformation | Reference(s) |

| 1 | 2-Amino-3-methoxybenzamide | e.g., Di-tert-butyl dicarbonate, DMAP | 8-Methoxyquinazoline-2,4(1H,3H)-dione | Cyclization | acs.org |

| 2 | 8-Methoxyquinazoline-2,4(1H,3H)-dione | POCl₃, (cat. N,N-dimethylaniline) | 2,4-Dichloro-8-methoxyquinazoline | Dehydroxy-chlorination | |

| 3 | 2,4-Dichloro-8-methoxyquinazoline | Ammonia (NH₃) | This compound | Selective Nucleophilic Amination | stackexchange.com, researchgate.net |

Strategies for Amine Substitution at Position 4

The introduction of an amine group at the C4 position of the quinazoline scaffold is a pivotal step in the synthesis of this compound and related derivatives. The most prevalent and effective strategy involves the regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.gov This method typically utilizes a 2,4-dichloroquinazoline precursor, where the chlorine atom at position 4 is significantly more reactive towards nucleophilic attack than the one at position 2. nih.govscispace.com

The heightened reactivity at C4 is attributed to electronic factors within the quinazoline ring system. Computational studies, such as Density Functional Theory (DFT) calculations, have shown that the C4 carbon atom has a greater contribution to the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloroquinazoline precursors. nih.gov This makes it the preferred site for attack by amine nucleophiles. The general mechanism proceeds via the formation of a Meisenheimer complex, followed by the departure of the chloride leaving group to yield the stable 4-amino-substituted product. nih.gov

Several reaction conditions have been successfully employed for this transformation. A common procedure involves refluxing the 2,4-dichloroquinazoline intermediate with a primary or secondary amine in a suitable solvent, such as isopropanol. researchgate.net The amine often serves as both the nucleophile and the base to neutralize the hydrogen chloride generated during the reaction, though an additional non-nucleophilic base may also be added. nih.gov The selection of solvent, temperature, and reaction time is crucial for optimizing the yield and purity of the desired 2-chloro-4-aminoquinazoline product. nih.gov This substitution strategy is valued for being a direct, cost-effective, and versatile method for accessing a wide array of 4-aminoquinazoline derivatives. scispace.com

| Precursor | Reagent | Solvent | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 2,4-dichloro-6,7-dimethoxy quinazoline | Aniline (B41778) derivatives | Isopropanol | Reflux, 6 h | 2-chloro-4-(arylamino)-6,7-dimethoxy quinazoline | researchgate.net |

| 2,4-dichloroquinazoline | Primary/Secondary amines | Various | Variable temperature and time | 2-chloro-4-aminoquinazolines | nih.gov |

| 4-chloroquinazolines | Amines | Not specified | Not specified | 4-aminoquinazolines | scispace.com |

| 2,4-dichloro-7-fluoroquinazoline | Diethylamine | Not specified | Not specified | 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine | scispace.com |

**2.3. Optimization of Synthetic Pathways and Yield Enhancement

Optimizing synthetic routes to produce this compound efficiently is critical for both laboratory research and potential commercial applications. Key areas of focus include the adoption of modern synthetic techniques to accelerate reaction rates and the use of catalysis to improve yields and selectivity.

Modern synthetic chemistry increasingly relies on methods that offer improved efficiency and sustainability over classical techniques. While specific microwave-assisted syntheses for this compound are not extensively detailed in the provided literature, this technique is widely applied to analogous heterocyclic systems to dramatically reduce reaction times, often from hours to minutes, and improve yields.

Catalytic methods, however, are well-documented for the synthesis of the core quinazoline structure. Transition-metal catalysis, in particular, offers powerful alternatives to traditional cyclization methods. nih.gov Various catalytic systems have been developed for quinazoline and quinazolinone synthesis, which can be adapted for producing precursors to the target compound.

Iron (Fe) Catalysis : Iron catalysts, such as FeCl₂, have been used for the synthesis of quinazolines from (2-aminophenyl)methanols and benzamides. This method is advantageous due to the low cost and low toxicity of iron. nih.gov

Copper (Cu) Catalysis : Copper-catalyzed annulation reactions provide another pathway. For instance, a visible-light-promoted process using a copper catalyst can synthesize quinazolines under environmentally benign conditions. nih.gov

Other Catalytic Systems : Various other catalysts have been shown to be effective for synthesizing related quinazolinone derivatives from simple starting materials in one-pot reactions. These include TiO₂@ILs (ionic liquids on titanium dioxide) and melamine-based organocatalysts, which can operate under mild conditions with high efficiency. researchgate.net The use of hydrogen peroxide (H₂O₂) as a green oxidant in conjunction with a catalyst presents a sustainable approach for forming the quinazolinone ring. acs.org

These catalytic strategies highlight the ongoing efforts to develop more efficient, economical, and environmentally friendly synthetic routes. nih.govresearchgate.net

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Source |

|---|---|---|---|---|

| Iron | FeCl₂·4H₂O | Synthesis from (2-aminophenyl)methanols and benzamides | Low cost, broad substrate scope | nih.gov |

| Cobalt | Cp*Co(CO)I₂ | Synthesis via C-H activation | First Co-catalyzed synthesis via C-H activation | nih.gov |

| Nanocatalyst | TiO₂@ILs | One-pot multicomponent synthesis of quinazolinones | High activity, excellent yields, short reaction times | researchgate.net |

| Organocatalyst | Melamine@TMG | Three-component synthesis of triazoloquinazolinones | High yields, short reaction times, mild conditions (40 °C) | researchgate.net |

| Green Oxidant | H₂O₂ | Synthesis of quinazolin-4(3H)-one from 2-aminobenzamide | Sustainable, efficient | acs.org |

Translating a laboratory synthesis to an industrial scale requires careful consideration of several factors to ensure the process is safe, economically viable, and environmentally sustainable. For quinazoline derivatives like this compound, key considerations include the cost of raw materials, process efficiency, and product purity. google.comatlantis-press.com

A successful large-scale synthesis often involves a multi-step process that is optimized for high yields and operational simplicity. scispace.comresearchgate.net For example, a common industrial route for analogous compounds starts with readily available materials like 2-amino-4,5-dimethoxybenzoic acid or 4-methoxyaniline and proceeds through a sequence of cyclization, chlorination, and amination. atlantis-press.comresearchgate.net

Key factors for industrial scale-up include:

Cost and Availability of Starting Materials : The economic feasibility of the entire process is highly dependent on using inexpensive and readily accessible raw materials. google.comatlantis-press.com

Reaction Conditions : Industrial processes favor mild reaction conditions (moderate temperatures and pressures) to reduce energy costs and minimize safety risks. scispace.com

Process Simplicity : Minimizing the number of synthetic steps and simplifying work-up and purification procedures are crucial for reducing operational complexity and cost. scispace.comatlantis-press.com A process that yields a high-purity product directly from the final step is highly desirable. researchgate.net

Yield and Throughput : Each step must be optimized to maximize yield, as losses are magnified at a large scale. google.comresearchgate.net

Waste Management : The environmental impact must be managed by minimizing waste and using greener solvents and reagents where possible. google.com

| Consideration | Importance in Industrial Scale-Up | Example from Literature | Source |

|---|---|---|---|

| Starting Materials | Must be low-cost and readily available for economic viability. | Use of veratrole or 4-methoxyaniline as inexpensive starting points. | google.comatlantis-press.com |

| Process Efficiency | High yields in each step are critical to maximize overall output and profitability. | Optimized three-step synthesis with a total yield of 51% deemed suitable for industrial production. | scispace.com |

| Reaction Conditions | Mild conditions (temperature, pressure) are preferred to reduce energy costs and enhance safety. | A process designed with simple steps and mild reaction conditions. | scispace.com |

| Simplicity & Purity | Fewer steps and easy purification reduce operational costs. Obtaining high purity product directly is ideal. | A synthetic route where the high-purity final product is obtained directly in the last step. | researchgate.net |

| Clean Process | Minimizing hazardous waste and byproducts is crucial for environmental compliance and sustainability. | A patented process noted for being a "clean preparation process." | google.com |

Biological Activity and Pharmacological Spectrum of 2 Chloro 8 Methoxyquinazolin 4 Amine Derivatives

Anticancer Potential and Antitumor Mechanisms

The 4-aminoquinazoline core is a well-established pharmacophore in oncology, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) built upon this structure. researchgate.netnih.gov Derivatives of 2-Chloro-8-methoxyquinazolin-4-amine leverage this privileged scaffold, exhibiting a range of antitumor activities through multiple mechanisms.

A primary mechanism for the anticancer effect of 4-aminoquinazoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that control proliferation, survival, and migration.

EGFR and VEGFR-2 Inhibition: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are validated targets in cancer therapy. researchgate.net Combined inhibition of these two kinases can produce synergistic antitumor activity. researchgate.net Studies on 2-chloro-4-anilino-quinazolines, a class to which derivatives of this compound belong, have demonstrated potent dual inhibitory effects. researchgate.net Docking studies have shown that the 4-anilino moiety is crucial for interacting with key amino acid residues within the kinase binding sites of both EGFR and VEGFR-2. researchgate.net Further modifications, such as adding phenyl urea (B33335) groups to the 4-anilino-quinazoline scaffold, have yielded derivatives with elevated inhibitory activity against both EGFR and VEGFR-2. acs.org

BRAF and RET Inhibition: Beyond EGFR and VEGFR-2, the 4-aminoquinazoline framework has shown potential to inhibit other key oncogenic kinases. Due to similarities in the binding pockets of various kinases, some derivatives also target BRAF. tsijournals.com BRAF, particularly the BRAF(V600E) mutant, is a frequent oncogenic driver, and its inhibition can lead to cell cycle arrest and apoptosis in melanoma cells. nih.govustc.edu.cn Furthermore, the 4-aminoquinazoline core is utilized in the design of inhibitors for the RET (Rearranged during Transfection) proto-oncogene, which is implicated in various thyroid and lung cancers. nih.govnih.gov While specific studies on 8-methoxy derivatives targeting BRAF and RET are less common, the established activity of the core scaffold suggests this as a plausible mechanism of action. nih.govtsijournals.com

Derivatives of this compound can exert their anticancer effects by directly influencing the machinery that governs cell division and programmed cell death.

Novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been synthesized and evaluated for their cytotoxic potential. nih.gov One of the most potent compounds from this series, compound (18B), was found to induce apoptosis in HCT116 and HepG2 cancer cells. nih.gov Mechanistic studies revealed that this compound down-regulated the β-catenin/TCF4 signaling pathway, which in turn decreased the expression of downstream targets like c-MYC and Cyclin D1, proteins essential for cell cycle progression. nih.gov

Similarly, a related indolo[2,3-b]quinoline derivative incorporating the 2-chloro-8-methoxy substitution (compound 49) was shown to block the cell cycle in the G2/M phase and trigger apoptosis through the mitochondrial pathway in colorectal cancer cells. nih.gov Another 4-aminoquinazoline derivative, DHW-208, was found to induce G0/G1 cell-cycle arrest and promote apoptosis by modulating the Bcl-2 family of proteins. acs.orgnih.gov

The spread of cancer to distant organs, or metastasis, is a major cause of mortality and involves complex processes of cell migration, invasion, and the formation of new blood vessels (angiogenesis).

Research has shown that 4,7-disubstituted 8-methoxyquinazoline derivatives can inhibit the migration of HCT116 and HepG2 cells in vitro. nih.gov A 2-chloro-8-methoxy-substituted indolo[2,3-b]quinoline also demonstrated the ability to inhibit cancer cell migration. nih.gov The 4-aminoquinazoline derivative DHW-208 was also effective at suppressing the migration and invasion of human breast cancer cells. acs.orgnih.gov

The anti-angiogenic activity of these compounds is strongly linked to their ability to inhibit VEGFR-2. As previously mentioned, 2-chloro-4-anilino-quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, thereby interfering with the signaling cascade that promotes the growth of new blood vessels required for tumor expansion. researchgate.netacs.org

Another avenue for the anticancer activity of quinazoline (B50416) derivatives is the disruption of DNA synthesis and repair mechanisms, which are often highly active in rapidly proliferating cancer cells.

DNA Repair Enzyme Inhibition: Recent studies have identified the Werner (WRN) syndrome protein, a helicase involved in DNA repair, as a target for cancer therapy. mdpi.com A series of N-arylquinazoline-4-amine analogs were designed and synthesized, with compounds 18a and 18b showing particular sensitivity in cells overexpressing WRN, suggesting they act as WRN protein inhibitors. mdpi.com

Thymidylate Synthase Inhibition: Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA. nih.govnih.gov The quinazoline scaffold has been extensively used to develop TS inhibitors. acs.orgnih.govnih.govacs.org Modification of quinazoline antifolates, for example by removing the 2-amino group, has led to compounds with potent TS inhibition and enhanced cytotoxicity against cancer cell lines, likely due to increased cellular uptake. nih.gov

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in many human cancers, including breast cancer. acs.orgnih.govnih.gov

Several 4-aminoquinazoline derivatives have been developed as inhibitors of this critical pathway. acs.orgnih.gov For instance, the derivative DHW-208 was identified as a dual inhibitor of PI3K and mTOR. nih.gov It effectively suppressed the activation of key pathway components, including AKT, mTOR, p70S6K, and 4EBP1, in breast cancer cells. acs.org Molecular docking studies confirmed that DHW-208 could bind to the active site of PI3K and interact with the mTOR complex. acs.org A patent application has also described novel quinazolines designed to dually inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways. google.com While research specifically detailing this compound derivatives as PI3K/AKT/mTOR inhibitors is emerging, the proven activity of the parent scaffold makes this a highly significant area of its pharmacological profile. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, quinazoline derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities. mdpi.comresearchgate.netmdpi.com Inflammation is a key biological process that, when dysregulated, contributes to a wide range of diseases.

New alkylthiourea quinazoline derivatives have been developed that selectively inhibit the activation of the central pro-inflammatory transcription factor NF-κB. nih.gov One compound (19 ) strongly inhibited the production of the pro-inflammatory cytokines IL-6 and TNF-α in macrophage-like cells by blocking the translocation of the NF-κB dimer to the nucleus. nih.gov Importantly, these compounds were designed to avoid EGFR kinase inhibition, as this can lead to inflammatory side effects. nih.gov Other research has identified various substituted quinazoline derivatives that show potent anti-inflammatory activity comparable to standard drugs like diclofenac (B195802) and phenylbutazone (B1037) in preclinical models. mdpi.commdpi.com These effects are often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) and various cytokines. tsijournals.com

Furthermore, the ability of some quinazoline derivatives to inhibit kinases like BRAF can have secondary immunomodulatory effects. nih.gov Inhibition of the MAPK pathway by BRAF inhibitors has been shown to increase tumor antigen expression, making cancer cells more visible to the immune system and enhancing anti-tumor T-cell responses. cancernetwork.com This provides a rationale for combining such targeted therapies with immunotherapy. nih.govcancernetwork.com

Modulation of Inflammatory Responses in Preclinical Models

A new series of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory potential. researchgate.net In preclinical assessments, these compounds showed promising anti-inflammatory effects when compared against standard reference drugs like diclofenac sodium. The research highlighted that the introduction of bulky substituents on the phenyl ring attached to the quinazoline core contributed significantly to the observed anti-inflammatory activity.

The evaluation of these derivatives revealed that most of the tested compounds exhibited good to potent anti-inflammatory activity. Specifically, one compound in the series, designated as compound 4, was identified as the most active anti-inflammatory agent, showing the most promising results in the conducted assays. Many of the synthesized compounds demonstrated significant anti-inflammatory properties, with one derivative displaying the highest activity with an IC50 value of 1.772 µg/ml. researchgate.net These findings suggest that the quinazoline scaffold is a viable backbone for developing novel anti-inflammatory agents. The anti-inflammatory action of quinazoline derivatives has been linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.

Interactive Table: Anti-inflammatory Activity of 2-Chloro-4-(Aryl Amino)-6, 7-Dimethoxy Quinazoline Derivatives

| Compound | Structure/Substituent | Anti-inflammatory Activity | Key Findings |

|---|---|---|---|

| Derivative 4 | Bulky aryl amino group | Most potent in the series | Demonstrates comparable activity to standard drugs. |

| General Series | Varied aryl amino groups | Good to potent activity | Bulky substituents enhance anti-inflammatory effects. |

| Lead Compound | Not specified | IC50 = 1.772 µg/ml | Highest activity observed among the synthesized series. researchgate.net |

Histamine Receptor Antagonism/Inverse Agonism (H1R/H4R)

Histamine receptors, particularly the H1 (H1R) and H4 (H4R) subtypes, are crucial mediators in allergic and inflammatory responses. myds.menih.gov Antagonism of these receptors is a key therapeutic strategy for managing conditions like chronic dermatitis. myds.menih.gov The H4 receptor, in particular, has been identified as an important target for pruritus associated with dermatitis. myds.me Preclinical studies in mouse models have shown that combined treatment with an H1R antagonist (olopatadine) and an H4R antagonist (JNJ7777120) can synergistically inhibit both itching and skin inflammation, achieving therapeutic efficacy comparable to prednisolone. myds.menih.gov

The H4R antagonist JNJ7777120 has been shown to reduce scratching behavior and improve dermatitis by decreasing the production of key chemokines such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22) from mast cells. myds.menih.gov Meanwhile, H1R antagonists can counteract histamine-induced changes in keratinocytes. myds.me The structural similarities between the binding sites of H3R and H4R have led to the development of ligands that can antagonize both receptors. nih.gov While direct studies on this compound derivatives as dual H1R/H4R antagonists are not detailed, the quinazoline scaffold is a common feature in many receptor antagonists, suggesting a potential avenue for future derivatization and investigation in this area.

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) transcription factor is a pivotal regulator of inflammatory responses, and its inhibition is a significant goal in the development of anti-inflammatory drugs. nih.govmdpi.com A library of 2-thiazole-5-yl-3H-quinazolin-4-one derivatives was synthesized and evaluated for their ability to inhibit NF-κB-mediated transcriptional activation. nih.gov The results from this study indicated that the 2-thiazole-5-yl-3H-quinazolin-4-one scaffold is a promising foundation for designing novel inhibitors of the NF-κB pathway. nih.gov

In other research, a large library of pyrazolo[1,5-a]quinazoline compounds was screened for their capacity to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. mdpi.comnih.gov This screening identified 13 compounds with notable anti-inflammatory activity (IC50 < 50 µM). mdpi.comnih.gov Further investigation into the mechanism of action for the most potent of these compounds suggested they may function as ligands for mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. mdpi.comnih.gov This demonstrates that quinazoline-related heterocyclic systems can effectively modulate the NF-κB signaling cascade, a key component of many inflammatory diseases. mdpi.com

Antimicrobial and Antiparasitic Activities

The quinazoline core is a versatile pharmacophore that has also been exploited for the development of agents to combat infectious diseases.

Antibacterial Efficacy (e.g., against Gram-Negative Strains)

Quinazoline derivatives have been investigated for their antibacterial properties against a range of pathogens. researchgate.net A series of new quinazoline derivatives synthesized from an 8-bromo-2-chloroquinazoline (B592065) scaffold were tested for their antibacterial activity against both Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net The study found that the compounds exhibited significant antibacterial activity, with particular potency observed against E. coli. researchgate.net This suggests that these quinazoline derivatives are promising candidates for development as antibacterial agents, especially for treating infections caused by Gram-negative bacteria. researchgate.net

Other studies have also reported the synthesis of quinazoline derivatives with activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into pyrazoline derivatives, which share structural similarities, noted that substitutions on the aromatic rings can significantly influence antibacterial efficacy against Gram-negative strains. turkjps.org For instance, a methoxy (B1213986) group substitution at a specific position was found to result in lower activity against Gram-negative bacteria. turkjps.org

Interactive Table: Antibacterial Activity of Quinazoline Derivatives

| Derivative Series | Target Bacteria | Activity Level | Key Findings |

|---|---|---|---|

| 8-substituted quinazolines | E. coli (Gram-negative) | Significant | Particularly effective against E. coli, indicating potential for Gram-negative targeting. researchgate.net |

| 8-substituted quinazolines | S. aureus (Gram-positive) | Active | Broad-spectrum potential. researchgate.net |

| 2-ethoxyquinazolin-4-yl hydrazine (B178648) derivatives | Gram-positive & Gram-negative | Active | Sugar hydrazone derivatives showed notable antibacterial effects. nih.gov |

Antiviral Properties (e.g., Anti-influenza)

The quinazoline nucleus is recognized for its potential in developing antiviral agents. The family of drugs derived from this scaffold has been reported to possess a wide array of pharmacological actions, including antiviral capabilities. While specific studies focusing on this compound derivatives against the influenza virus are limited, related heterocyclic structures have shown promise. For example, isoquinolone derivatives have been identified as inhibitors of influenza A and B viruses by targeting the viral polymerase complex. nih.gov

The general strategy for combating influenza includes targeting viral components like the M2 protein, neuraminidase, or the viral RNA polymerase. nih.gov The development of new chemical skeletons that differ from existing drugs is crucial to overcoming the challenge of drug-resistant viral strains. nih.gov The versatility of the quinazoline scaffold makes it an attractive starting point for the design and synthesis of new antiviral compounds, including potential inhibitors of influenza virus replication.

Antimalarial and Antitubercular Investigations

The broad pharmacological spectrum of the quinazolinone nucleus includes reported antimalarial activity. This suggests that derivatives of this compound could be explored for their potential in treating malaria, a disease caused by Plasmodium parasites. Similarly, related heterocyclic compounds like pyrazolines have been investigated for their antituberculous properties, indicating that this class of compounds may have activity against Mycobacterium tuberculosis. turkjps.org While comprehensive investigations specifically detailing the antimalarial and antitubercular efficacy of this compound derivatives are not extensively documented in the provided context, the known activities of the parent quinazoline scaffold provide a strong rationale for their evaluation against these significant global pathogens. turkjps.org

Antileishmanial Activity and Trypanothione (B104310) Reductase Inhibition

The quinazoline framework is considered a privileged structure in medicinal chemistry, which can be strategically modified to develop novel inhibitors of trypanothione reductase (TR), a crucial enzyme for the survival of Leishmania and Trypanosoma parasites. nih.gov This enzyme is absent in humans, making it an attractive drug target. nih.gov Derivatives of this compound have been explored in the context of creating new antileishmanial agents.

Research has demonstrated that N²,N⁴-disubstituted quinazoline-2,4-diamines possess significant antileishmanial efficacy. In one study, 2-Chloro-8-methoxyquinazoline-4-amine served as a key intermediate in the synthesis of a series of derivatives. nih.gov Specifically, it was reacted with furfurylamine (B118560) to produce 2-Chloro-N4-(furan-2-ylmethyl)-8-methoxyquinazolin-4-amine , which was then further modified. nih.gov The resulting compounds were tested for their ability to inhibit the growth of Leishmania donovani. This work led to the identification of quinazoline derivatives with effective concentrations (EC₅₀) in the low micromolar and high nanomolar range. nih.gov One compound from a related series demonstrated efficacy in a murine model of visceral leishmaniasis, highlighting the therapeutic potential of this chemical scaffold. nih.gov

The mechanism of action for many of these compounds is the inhibition of trypanothione reductase. Studies on various quinazoline-type compounds have confirmed their ability to inhibit TR, show selectivity for the parasitic enzyme over human glutathione (B108866) reductase, and inhibit parasite growth in vitro. nih.govacs.org High-throughput screening campaigns have successfully identified quinazoline derivatives as a class of TR inhibitors. asm.org The binding mode of these inhibitors has been characterized through protein crystallography, revealing that they can create their own binding pocket within the enzyme's active site, a feature that can be exploited for further drug design. acs.org

Neuropharmacological and Central Nervous System Applications

The quinazoline scaffold is a cornerstone in the development of multi-target agents for Alzheimer's disease (AD), a complex neurodegenerative disorder. mdpi.comdrugbank.comresearchgate.net Derivatives have shown potential to simultaneously address several pathological pathways of AD, including cholinergic deficits, β-amyloid (Aβ) aggregation, and tau protein pathology. mdpi.comdrugbank.comnih.gov

Cholinesterase Inhibition: A primary strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Numerous quinazoline derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. mdpi.comjddtonline.info For instance, a hybrid compound featuring two methoxy groups and a chlorine atom on the quinazoline ring was found to be a potent inhibitor of human AChE (huAChE) with an IC₅₀ value of 47.33 nM and also strongly inhibited human BChE (huBChE) with an IC₅₀ of 159.43 nM. mdpi.com Another study designed a series of quinazoline derivatives as dual inhibitors of human cholinesterases (hChE) and human β-secretase (hBACE-1), with several compounds showing balanced and significant inhibitory effects. nih.gov

Amyloid/Tau Modulation: Beyond cholinesterase inhibition, quinazoline derivatives have been shown to interfere with the aggregation of Aβ peptides, a key event in the formation of senile plaques. mdpi.comnih.gov One lead compound, AV-2, not only inhibited cholinesterases but also effectively prevented both AChE-induced and self-induced Aβ aggregation. nih.gov In vivo studies with this compound showed a reduction in Aβ, BACE-1, and Tau protein expression levels in the hippocampus. nih.gov The ability of these molecules to chelate metal ions like copper(II) and zinc(II), which are implicated in Aβ aggregation, has also been reported for related structures like 8-hydroxyquinolines, further expanding their multi-target profile. nih.gov

| Compound Type | Target | Activity (IC₅₀) | Additional Effects | Reference |

|---|---|---|---|---|

| Methoxy/Chloro-Substituted Quinazoline Hybrid | huAChE / huBChE | 47.33 nM / 159.43 nM | Prevents Aβ aggregation, neuroprotective | mdpi.com |

| Quinazoline Derivative (AV-2) | hChE / hBACE-1 | Moderate to Good | Prevents Aβ aggregation, antioxidant, good BBB permeability | nih.gov |

| 6,7-dimethoxyquinazoline-4(3H)-one Derivatives | AChE | 1.8 - 4.2 mg/ml | Moderate anti-amyloid properties | eco-vector.com |

Derivatives of quinazoline and its oxidized form, quinazolin-4(3H)-one, have been extensively investigated for their anticonvulsant properties. nih.govnih.gov These compounds have been evaluated in standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. nih.gov

In a study of newly synthesized quinazolin-4(3H)-ones, several compounds displayed significant anticonvulsant activity, particularly in the scPTZ screen. nih.gov Structure-activity relationship (SAR) analysis revealed that substitutions on the quinazoline ring are crucial for activity. For example, compounds bearing an electron-withdrawing group (like a chloro group) or an electron-donating group (like a methoxy group) on an S-benzyl ring showed 100% protection against scPTZ-induced seizures. nih.gov This suggests that the electronic properties and lipophilicity conferred by these substituents positively influence the anticonvulsant effect. nih.gov

Another study focused on 2,3-disubstituted quinazolin-4(3H)-one derivatives, investigating them as potential positive allosteric modulators of the GABAₐ receptor. nih.gov The historical context for this research includes methaqualone, a quinazolinone derivative once used as a sedative-hypnotic with known anticonvulsant properties. nih.gov The in vivo evaluation of the new derivatives showed that many possessed anticonvulsant effects, with some providing up to 100% protection against PTZ-induced seizures. nih.gov The lipophilicity of the compounds, influenced by various substituents, was found to correlate with their activity. nih.gov Furthermore, 8-substituted quinolines with an aryloxypropanolamine moiety have also demonstrated both anticonvulsant and antihypertensive activities, suggesting a potential link to beta-blocking properties. nih.gov

| Compound Series | Seizure Model | Key Findings | Reference |

|---|---|---|---|

| Substituted Quinazolin-4(3H)-ones | scPTZ | Compounds with Cl and OCH₃ groups showed 100% protection. | nih.gov |

| 2,3-Disubstituted Quinazolin-4(3H)-ones | PTZ | Protection ranged from 16.67% to 100%; activity correlated with lipophilicity. | nih.gov |

| 8-Substituted Quinolines | MES, scMet | Compounds with a 2-hydroxypropyloxyquinoline moiety showed excellent activity. | nih.gov |

Other Pharmacological Activities

One of the key therapeutic strategies for managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-glucosidase. eurjchem.comyoutube.com Quinazoline and quinazolinone derivatives have emerged as a promising class of α-glucosidase inhibitors. eurjchem.comnih.govnih.gov These inhibitors work by competitively blocking the active sites of α-glucosidase enzymes in the small intestine, which delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. youtube.comyoutube.com

Several studies have reported the synthesis and evaluation of quinazolin-4(3H)-one derivatives as potent α-glucosidase inhibitors. In one such study, a series of derivatives were designed, and compound 7b showed the highest inhibitory activity with an IC₅₀ of 14.4 µM, which was approximately 53 times more potent than the standard drug acarbose (B1664774). nih.gov Kinetic studies revealed that this compound acted as a competitive inhibitor of the enzyme. nih.gov Another study identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) as potent non-competitive inhibitors of α-glucosidase, with IC₅₀ values of 12.5 µM and 15.6 µM, respectively. nih.gov The quinoline (B57606) scaffold itself has also been associated with antidiabetic effects through the inhibition of α-glucosidase and α-amylase. researchgate.net

| Compound | Inhibitory Activity (IC₅₀) | Inhibition Type | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|---|

| Compound 7b (Quinazolin-4(3H)-one derivative) | 14.4 µM | Competitive | ~53 times stronger | nih.gov |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | 12.5 µM | Non-competitive | Potent inhibitor | nih.gov |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | 15.6 µM | Non-competitive | Potent inhibitor | nih.gov |

| Quinoline-pyrazolopyrimidine hybrid | 40.84 µM | Orthosteric | More potent than acarbose (IC₅₀ = 51.73 µM) | nih.gov |

The quinazoline core is a well-established pharmacophore in cardiovascular medicine, forming the structural basis for several marketed antihypertensive drugs like Prazosin (B1663645), Doxazosin, and Alfuzosin. researchgate.net These drugs primarily exert their effect by acting as selective antagonists of α₁-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. researchgate.net

Research into novel quinazoline derivatives continues to explore this pharmacological space. A study involving the synthesis of new substituted quinazolin-4(3H)-one derivatives identified seven compounds that produced a hypotensive effect and bradycardia in vivo. researchgate.net Several of these compounds demonstrated better activity than the reference drug Prazosin. researchgate.net Another line of research has explored 8-substituted quinolines, finding that compounds with an aryloxypropanolamine side chain, a feature often associated with β-blockers, displayed excellent antihypertensive activity. nih.gov These compounds significantly antagonized the pressor response induced by adrenaline, suggesting that their mechanism may involve beta-blocking properties. nih.gov This dual anticonvulsant and antihypertensive activity in a single molecule highlights the versatility of the quinoline and quinazoline scaffolds. nih.gov

Structure Activity Relationship Sar Studies of 2 Chloro 8 Methoxyquinazolin 4 Amine and Analogs

Impact of Substituents at Positions 2, 4, and 8 on Biological Activity

The biological profile of quinazoline (B50416) derivatives is profoundly influenced by the nature of the chemical groups at the 2, 4, and 8 positions of the ring system. nih.gov SAR studies have consistently shown that these positions are pivotal for the pharmacological activity of these compounds. nih.gov

Role of Chlorine at Position 2

The presence of a halogen, particularly chlorine, at the C-2 position of the quinazoline ring is a significant determinant of biological efficacy. Research into the development of novel therapeutic agents has highlighted the essential role of the chloro group at this position. nih.gov For instance, in the creation of hybrid molecules combining thiazole (B1198619) and 4-(3H)-quinazolinone, SAR analysis identified the chlorine atom at the 2nd position as a crucial element for anticancer activity against human cancer cell lines such as MCF-7, PC-3, and HT-29. nih.gov This underscores the strategic importance of this specific substitution in designing potent quinazoline-based compounds.

Significance of the Methoxy (B1213986) Group at Position 8

The methoxy group at the C-8 position is another key structural feature that modulates the activity of quinazoline derivatives. Studies on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have demonstrated their potential as cytotoxic agents. researchgate.net The presence of the methoxy group at position 8 is often associated with enhanced antimicrobial activity. nih.gov Furthermore, structure-activity relationship studies have consistently pointed to the importance of substituents at the 6 and 8 positions for improving the biological profile of quinazolinone-based compounds. nih.gov The strategic placement of an iodine atom at positions 6 and 8 has been shown to significantly boost antibacterial activity, and in many cases, compounds containing either chloro or methoxy groups exhibit good antimicrobial effects. nih.gov

Influence of Amine Modifications at Position 4

Modifications to the amine group at the C-4 position are critical for the biological activity of quinazoline compounds. The inclusion of an amine or a substituted amine at this position can enhance both anti-cancer and anti-microbial properties. nih.gov Many successful anticancer drugs, including gefitinib (B1684475) and erlotinib (B232), feature a 4-amino quinazoline scaffold. researchgate.net The versatility of this position allows for the introduction of various side chains, which can fine-tune the compound's interaction with biological targets. For example, 4-anilinoquinazolines have been synthesized and evaluated for their anti-cancer activity. nih.gov Similarly, quinazoline derivatives bearing an aliphatic branch at the 4-position have shown moderate inhibitory activity against cyclin-dependent kinases. nih.gov The introduction of sterically hindered groups at the C-4 position has also been explored as a strategy in medicinal chemistry to develop novel therapeutic agents. mdpi.com

Exploration of Different Moieties and Their Pharmacological Contributions

The pharmacological effects of quinazoline-based compounds are not only dictated by the core structure but also by the various moieties attached to it. The exploration of aromatic, aliphatic, and alicyclic substituents has provided valuable insights into their contributions to potency and selectivity.

Aromatic Ring Substitutions and Their Effects on Potency

The substitution of aromatic rings on the quinazoline framework is a widely used strategy to enhance biological potency. For instance, the presence of a substituted aromatic ring at position 3 of the quinazolinone ring is considered essential for antimicrobial activities. nih.gov In the case of 4-anilinoquinazolines, the presence of electron-withdrawing groups on the 4-aniline ring has been shown to result in better biological activities. nih.gov Further studies on quinazolinone Schiff base derivatives revealed that electron-withdrawing groups like chlorine at the para position of a phenyl ring can lead to good antibacterial activity. nih.gov The nature of the aryl group at position 2 also plays a role; phenyl-substituted quinazolines have demonstrated greater cytotoxic activity compared to their naphthyl-substituted counterparts in certain studies. mdpi.com

The following table displays the cytotoxic potential of select 4,7-disubstituted 8-methoxyquinazoline derivatives against HCT116 and HepG2 cancer cell lines, illustrating the impact of different substitutions.

| Compound | Substitution Pattern | IC₅₀ (μM) vs HCT116 | IC₅₀ (μM) vs HepG2 |

|---|---|---|---|

| 18A | 4-(4-fluorobenzylamino)-7-(piperidin-1-yl) | 10.11 ± 0.54 | 12.45 ± 0.87 |

| 18B | 4-(4-fluorobenzylamino)-7-(morpholino) | 5.64 ± 0.68 | 8.12 ± 0.73 |

| 18C | 4-(4-chlorobenzylamino)-7-(piperidin-1-yl) | 12.32 ± 0.76 | 14.89 ± 0.91 |

| 18D | 4-(4-chlorobenzylamino)-7-(morpholino) | 7.89 ± 0.43 | 9.56 ± 0.65 |

| Imatinib mesylate | Reference Drug | 6.98 ± 0.55 | 9.21 ± 0.81 |

Data sourced from Neogi et al., Translational Oncology, 2022. researchgate.net

Aliphatic and Alicyclic Substituent Effects

The incorporation of aliphatic and alicyclic substituents provides another avenue for modifying the pharmacological properties of quinazoline derivatives. For example, attaching an aliphatic branch at the 4-position of the quinazoline core can confer moderate inhibitory activity against cyclin-dependent kinases. nih.gov The length and nature of these aliphatic chains are important; a decylamine (B41302) group substituted at C-4 was found to be beneficial for antimicrobial activity. nih.gov In exploring new analogs, the comparison between a dimethylamino substitution and a cyclopropylamino substitution revealed that the former enhanced antiproliferative activity. mdpi.com Furthermore, when synthesizing quinazolin-4(3H)-ones, amide-containing cyclopropyl (B3062369) and cyclohexyl rings were well-tolerated, yielding the desired products in good measure. acs.org

Bioisosteric Replacement and Molecular Hybridization Strategies

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govnih.govmdpi.com Strategies such as bioisosteric replacement and molecular hybridization are pivotal in refining the pharmacological profile of quinazoline derivatives, aiming to enhance efficacy, selectivity, and metabolic properties. nih.govnih.govnih.gov

Bioisosteric Replacement is a technique used to swap atoms or functional groups within a molecule for others with similar physical or chemical properties, with the goal of creating a new compound with improved biological characteristics. nih.gov This strategy can significantly alter molecular size, shape, electron distribution, and lipophilicity, thereby influencing biological activity and target selectivity. nih.gov For instance, in the development of inhibitors for Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), the placement of nitrogen atoms within the aromatic rings of quinazolinamine derivatives was investigated. This exploration of replacing a C-H group with a nitrogen atom is a classic example of bioisosteric replacement, used to probe the importance of hydrogen bond acceptors for interaction with ABC transporters. nih.gov

A specific study on nih.govresearchgate.netnih.govtriazino[2,3-c]quinazolines demonstrated the impact of bioisosterism by replacing a carbon atom with a sulfur atom. nih.gov While one such replacement in a methylpropionate fragment led to a decrease in anti-inflammatory activity, a different modification—substituting the fragment with ethylthioacetate—resulted in a compound with significant anti-inflammatory effects, comparable to the reference drug diclofenac (B195802). nih.gov This highlights that the success of bioisosteric replacement is highly dependent on the specific structural context.

Molecular Hybridization involves combining two or more distinct pharmacophores (biologically active molecules or fragments) into a single hybrid compound. nih.govrsc.org This approach aims to create multifunctional molecules that can interact with multiple biological targets, which is particularly advantageous in treating complex diseases like cancer. rsc.org The quinazoline nucleus is a popular scaffold for hybridization, having been combined with various other heterocyclic systems such as thiazole, triazole, and benzofuran. nih.gov

Several research efforts have produced potent quinazoline-based hybrids with significant antiproliferative activity:

Quinazolinone-Oxadiazole Hybrids: A series of hybrids combining a 2-substituted quinazolinone with 2-phenyloxadiazole was synthesized. The compound featuring a propyl substitution at the 2nd position of the quinazolinone ring demonstrated potent anticancer activity against HeLa cell lines. rsc.org

Quinazolinone-Thiazolidinone Hybrids: Hybrid compounds incorporating both quinazolinone and thiazolidinone scaffolds showed good anticancer activity against Hep-G2 and MCF-7 cancer cell lines. rsc.org

Quinazolinone-Chalcone Hybrids: The fusion of quinazolinone with chalcone, another pharmacophore known for anticancer properties, led to the development of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov

The following table summarizes the biological activities of selected quinazoline hybrids.

| Compound/Hybrid Type | Modification Strategy | Target/Cell Line | Observed Activity/Finding | Source |

|---|---|---|---|---|

| Quinazolinone-Oxadiazole Hybrid (Compound 18) | Molecular Hybridization | HeLa | Potent anti-cancer activity with an IC₅₀ of 7.52 μM. Propyl substitution at position 2 was found to be important. | rsc.org |

| Quinazolinone-Thiazolidinone Hybrid (Compound 27) | Molecular Hybridization | Hep-G2 | Good anti-cancer activity with an IC₅₀ of 1.79 μM. | rsc.org |

| Quinazolinone-Thiazolidinone Hybrid (Compound 28) | Molecular Hybridization | MCF-7 | Good anti-cancer activity with an IC₅₀ of 1.94 μM. | rsc.org |

| 2-thioxo-3-substituted quinazolin-4-one/chalcone Hybrid (Compound 7c) | Molecular Hybridization | EGFR | Exhibited high proliferative activity and inhibited EGFR; caused cell cycle arrest and apoptosis. | nih.gov |

| nih.govresearchgate.netnih.govtriazino[2,3-c]quinazoline derivative (Compound 2e) | Bioisosteric Replacement | Inflammation Model | Replacement of a methylpropionate with an ethylthioacetate fragment resulted in significant anti-inflammatory activity (53.41%). | nih.gov |

Conformational Analysis and Its Correlation with Biological Response

The three-dimensional conformation of a molecule is critical to its biological function, as it dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. For quinazoline derivatives, conformational analysis helps to understand the spatial arrangement of substituents and its influence on activity.

X-ray crystallography and computational methods like molecular docking are key tools for this analysis. nih.govnih.gov A crystallographic study of 2-chloroquinazolin-4(3H)-one, a close analog of the title compound, revealed that the quinazoline ring system is nearly planar, with a maximum deviation from the least-squares plane of only 0.034 Å. nih.gov This planarity is a common feature of the quinazoline core and is crucial for its insertion into the binding sites of target proteins. The crystal structure is stabilized by intermolecular hydrogen bonds, which can provide insight into the types of interactions the molecule might form with a biological target. nih.gov

Molecular docking studies are frequently used to predict the binding conformation of quinazoline derivatives within the active sites of target enzymes. nih.govnih.gov These in silico studies help to establish a relationship between a compound's structure and its observed biological activity (a quantitative structure-activity relationship, or QSAR). nih.gov For example, docking studies of quinazoline derivatives into the EGFR active site have shown that specific substitutions can orient the molecule to interact favorably with key amino acid residues. nih.gov Similarly, docking of novel quinazoline derivatives into the DNA-gyrase enzyme has helped to explain their antibacterial activity by identifying key binding poses and interactions. researchgate.net

The correlation between conformation and activity is often determined by specific structural features:

Substituent Orientation: The spatial arrangement of substituents on the quinazoline ring, such as those at the 2, 4, and 8 positions, directly impacts the molecule's ability to fit within a binding pocket and form specific interactions (e.g., hydrogen bonds, hydrophobic interactions).

Planarity and Flexibility: While the core quinazoline ring is largely planar, the flexibility of side chains can allow the molecule to adopt different conformations to optimize its binding to a target. nih.gov

Key Interactions: Docking studies on various quinazoline hybrids have identified critical interactions, such as hydrogen bonding and hydrophobic contacts with specific residues in target proteins like EGFR and topoisomerase-II, that are essential for their antiproliferative effects. nih.govrsc.org

The following table presents conformational data for a key quinazoline analog.

| Compound | Analytical Method | Key Conformational Feature | Implication for Biological Response | Source |

|---|---|---|---|---|

| 2-chloroquinazolin-4(3H)-one | X-ray Crystallography | Quinazoline heterobicycle is nearly planar (max deviation 0.034 Å). | The planar structure is a key feature for fitting into enzyme active sites. | nih.gov |

| 2-chloroquinazolin-4(3H)-one | X-ray Crystallography | Forms intermolecular N—H⋯O and C—H⋯N hydrogen bonds in the crystal structure. | Suggests potential hydrogen bonding patterns with biological targets. | nih.gov |

| Quinazolinone/Chalcone Hybrids | Molecular Docking | Active hybrids fit well into the EGFR active site. | The specific conformation allows for inhibition of the EGFR enzyme, leading to antiproliferative activity. | nih.gov |

| 4-Substituted Quinazoline Derivatives | Molecular Docking | Binding poses within the DNA-gyrase enzyme (1KZN) show key interactions. | The conformation within the active site explains the observed antimicrobial activity. | researchgate.net |

Computational and in Silico Investigations of 2 Chloro 8 Methoxyquinazolin 4 Amine

Molecular Docking Simulations for Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the binding mode and affinity of a small molecule ligand, such as 2-Chloro-8-methoxyquinazolin-4-amine, to the binding site of a target protein.

Given the prevalence of the quinazoline (B50416) scaffold in kinase inhibitors, a primary focus of ligand-protein binding studies for this compound would be on various protein kinases. For instance, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are common targets for quinazoline-based anticancer agents. Molecular docking simulations can be performed to fit this compound into the ATP-binding pocket of these kinases. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the binding site can be analyzed to understand the structural basis of its potential inhibitory activity.

Beyond kinases, other enzymes and receptors could also be explored as potential targets. For example, docking studies could investigate the binding of this compound to enzymes like dihydrofolate reductase (DHFR), a target for antibacterial and anticancer drugs, or to G-protein coupled receptors (GPCRs) if the molecule exhibits structural similarities to known GPCR ligands. The outcomes of these docking studies can help in creating a target interaction profile for the compound, suggesting its potential therapeutic applications. For example, docking of novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives on β-catenin has been performed to evaluate their potential as cytotoxic agents. researchgate.net

A crucial aspect of molecular docking is the use of scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, a higher binding affinity. By docking this compound against a panel of different protein targets, its binding affinity for each can be predicted and compared. This allows for an initial assessment of its specificity. For instance, if the compound shows a significantly lower binding energy for a particular kinase over others, it might be predicted to be a specific inhibitor for that kinase. These predictions are vital for guiding further experimental validation and for optimizing the lead compound to enhance its potency and selectivity. In studies of related quinazoline derivatives, binding energies have been used to correlate with their observed biological activities. researchgate.netfip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their activity.

For a series of analogues of this compound, both 2D- and 3D-QSAR models can be developed to predict their potency.

2D-QSAR: In this approach, the biological activity is correlated with 2D descriptors that can be calculated from the chemical structure, such as molecular weight, logP, molar refractivity, and various topological indices. For a series of quinazoline derivatives, a 2D-QSAR model could be built using techniques like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov Such a model could predict the potency of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

3D-QSAR: This more advanced approach considers the three-dimensional properties of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govnih.govresearchgate.net These models use steric and electrostatic fields, as well as other properties like hydrophobicity and hydrogen bond donor/acceptor fields, to explain the differences in activity among a series of compounds. nih.govnih.govresearchgate.net For this compound and its analogues, a 3D-QSAR model could provide a more detailed understanding of the structure-activity relationship and yield more accurate predictions of potency. mdpi.com

The statistical quality of the QSAR models is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govnih.govresearchgate.netbrieflands.com

Table 1: Comparison of 2D- and 3D-QSAR Approaches

| Feature | 2D-QSAR | 3D-QSAR |

|---|---|---|

| Input Data | 2D structural representations and calculated molecular descriptors. | 3D aligned conformations of molecules. |

| Descriptors | Physicochemical properties (e.g., logP, molar refractivity), topological indices. | Steric and electrostatic fields, hydrophobic fields, H-bond donor/acceptor fields. |

| Common Methods | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). | Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA). |

| Output | A mathematical equation correlating descriptors with activity. | Contour maps indicating regions where structural modifications would affect activity. |

| Predictive Power | Generally good for congeneric series. | Often higher predictive power due to inclusion of 3D information. |

| Interpretability | Provides insights into which bulk properties are important for activity. | Provides a visual and intuitive understanding of the structure-activity relationship. |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Both 2D- and 3D-QSAR studies can help in identifying the key pharmacophoric features of this compound that are essential for its biological activity.

From 2D-QSAR, the important descriptors can highlight the significance of certain physicochemical properties. For instance, a positive coefficient for a descriptor related to hydrogen bond donors would suggest the importance of this feature.

3D-QSAR, particularly CoMSIA, provides contour maps that visually represent the regions around the molecule where certain properties are favored or disfavored for high activity. For example, a green contour map in a CoMFA steric field indicates that bulky substituents are favored in that region, while a yellow contour map indicates they are disfavored. Similarly, blue and red contours in the electrostatic field map indicate regions where positive and negative charges are favored, respectively. By analyzing these maps for a series of active quinazoline analogues, a pharmacophore model can be constructed. This model would delineate the essential hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, along with their optimal spatial arrangement. Such a model serves as a powerful design principle for creating new, more potent derivatives of this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. researchgate.netnih.gov

For this compound, an MD simulation would typically start with the docked complex obtained from molecular docking. The system is then solvated in a water box with ions to mimic physiological conditions. The simulation is run for a certain period (e.g., nanoseconds to microseconds), and the trajectory of the atoms is recorded.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and the protein backbone, the stability of the docked pose can be assessed. A stable RMSD over time suggests a stable binding mode.

Key interactions: The persistence of hydrogen bonds and other interactions observed in the docking study can be evaluated throughout the simulation.

Conformational changes: MD simulations can show how the protein and ligand adapt to each other's presence, revealing induced-fit effects that are not captured by rigid docking.

Binding free energy calculations: More accurate estimations of the binding free energy can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on the MD trajectory.

In essence, MD simulations provide a more realistic and detailed understanding of the interaction between this compound and its potential biological targets, complementing the insights gained from molecular docking and QSAR studies. researchgate.netnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imatinib mesylate |

| Vanillin |

Virtual Screening and Lead Optimization Strategies